molecular formula C7H10F2N4O11 B13417430 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- CAS No. 35323-16-1

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-

Cat. No.: B13417430
CAS No.: 35323-16-1
M. Wt: 364.17 g/mol
InChI Key: VVUYYNCEUAAFND-UHFFFAOYSA-N
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Description

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a chemical compound with the molecular formula C7H10F2N4O11. It is characterized by the presence of two fluoro-dinitroethoxy groups attached to a propanol backbone.

Preparation Methods

The synthesis of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- typically involves the reaction of 2,2-difluoro-2-nitroethanol with 1,3-dichloro-2-propanol in an alkaline medium . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes and disrupt metabolic pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- include:

Properties

CAS No.

35323-16-1

Molecular Formula

C7H10F2N4O11

Molecular Weight

364.17 g/mol

IUPAC Name

1,3-bis(2-fluoro-2,2-dinitroethoxy)propan-2-ol

InChI

InChI=1S/C7H10F2N4O11/c8-6(10(15)16,11(17)18)3-23-1-5(14)2-24-4-7(9,12(19)20)13(21)22/h5,14H,1-4H2

InChI Key

VVUYYNCEUAAFND-UHFFFAOYSA-N

Canonical SMILES

C(C(COCC([N+](=O)[O-])([N+](=O)[O-])F)O)OCC([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

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